molecular formula C9H10F3NO B3139121 1-(3-(Trifluoromethoxy)phenyl)ethanamine CAS No. 477312-25-7

1-(3-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B3139121
CAS No.: 477312-25-7
M. Wt: 205.18 g/mol
InChI Key: XRRKIDIISISOKH-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)phenyl)ethanamine is an organic compound with the molecular formula C9H10F3NO It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Chemical Reactions Analysis

1-(3-(Trifluoromethoxy)phenyl)ethanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoromethyl triflate for substitution and cesium fluoride for trifluoromethylation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(Trifluoromethoxy)phenyl)ethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which can influence its biological activity . The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with various enzymes and receptors.

Comparison with Similar Compounds

1-(3-(Trifluoromethoxy)phenyl)ethanamine can be compared to other similar compounds such as:

The presence of the trifluoromethoxy group in this compound makes it unique, providing enhanced stability and specific reactivity patterns compared to its analogs.

Properties

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-6H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRKIDIISISOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

An Emrys Process Vial (2-5 ml) was charged with 420 mg (2 mmol) of 1-(4-trifluoromethoxy-phenyl)-ethanone, ammonium acetate in MeOH (4.0 ml of a 5 M solution, 20 mmol) and sodium cyanoborohydride in MeOH (0.440 ml of a 5 M solution, 2.2 mmol). The reaction vessel was sealed and heated to 120° C. for 5 min in an Emrys Optimizer. After cooling and manual release of remaining pressure the vessel was uncapped and the reaction mixture concentrated at reduced pressure. The residue was dissolved in Et2O (10 ml) and extracted with 2 M aqueous HCl (3×5 ml). The combined aqueous phases were adjusted to pH 9 with a 10 M aqueous KOH and extracted with CH2Cl2 (4×10 ml). The combined organic phases were dried over MgSO4 and the solvent evaporated at reduced pressure to afford 1-(3-trifluoromethoxy-phenyl) -ethyl amine which is used as crude product for step 2.
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Synthesis routes and methods II

Procedure details

A mixture of 3-trifluoromethoxyacetophenone, oxime, Preparation 14 (3.08 g, 12.36 mmol), Raney nickel (1 mL) in methanol (50 mL) and ammonium hydroxide (5 mL) was hydrogenated (H2, 50 psi) for 16 hours. The reaction mixture was filtered through Celite and the resultant filtrate was concentrated in vacuo. The suspension obtained was acidified with hydrochloric acid (6N) (100 mL). The aqueous layer was washed with diethyl ether (2×50 mL). The aqueous layer was then made basic with sodium hydroxide (10 N) (with cooling). The basic aqueous layer was then extracted with CH2Cl2 (2×100 mL). The combined organic layer was washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the resultant filtrate was concentrated in vacuo to provide the title compound (1.82 g, 63%) as an oil.
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Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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